1-(4-chlorophenyl)-2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanone
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Overview
Description
1-(4-CHLOROPHENYL)-2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole ring fused with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of an appropriate o-phenylenediamine derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Final Coupling: The final step involves coupling the benzodiazole intermediate with the chlorophenyl derivative under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROPHENYL)-2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
1-(4-CHLOROPHENYL)-2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Utilized in the development of organic semiconductors or as a building block for advanced materials.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-2-(2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE: Lacks the ethyl group, which may affect its biological activity.
1-(4-CHLOROPHENYL)-2-(3-METHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.
Uniqueness: The presence of the ethyl group in 1-(4-CHLOROPHENYL)-2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE may confer unique steric and electronic properties, influencing its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C17H16ClN3O |
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Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(3-ethyl-2-iminobenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C17H16ClN3O/c1-2-20-14-5-3-4-6-15(14)21(17(20)19)11-16(22)12-7-9-13(18)10-8-12/h3-10,19H,2,11H2,1H3 |
InChI Key |
KLJMILJZTQNURS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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